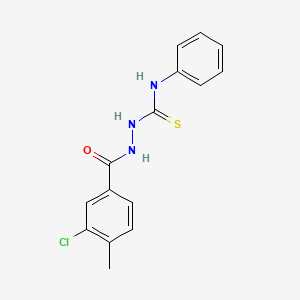![molecular formula C16H15N3O2S B5611029 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611029.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidin-4-amine derivatives often involves multistep reactions starting from simpler pyrimidine or benzodioxin precursors. For instance, Gangjee et al. (2005) reported the synthesis of classical antifolates using a pyrrolo[2,3-d]pyrimidine scaffold, achieved in a three-step sequence involving diamino compounds (Gangjee et al., 2005). Similarly, Maheswaran et al. (2012) described the synthesis of pyrido[2,3-d]pyrimidin-4-amines by reacting cyanopyridine derivatives with formamide and other agents (Maheswaran et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analysis can be performed using techniques like X-ray crystallography, NMR, and DFT calculations. Murugavel et al. (2014) conducted a structural analysis of a similar pyrimidin-2-amine compound using X-ray diffraction and DFT calculations (Murugavel et al., 2014).
Chemical Reactions and Properties
The reactivity of thieno[2,3-d]pyrimidin-4-amines typically involves interactions at various functional groups, leading to a range of chemical reactions. Elmuradov et al. (2011) demonstrated the condensation reactions of similar thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes (Elmuradov et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It has also shown inhibitory potential against cholinesterase enzymes , which are key targets in the treatment of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their growth and activity. In the case of bacterial strains, it acts as an antibacterial agent , inhibiting the formation of bacterial biofilms . For cholinesterase enzymes, it acts as an inhibitor , reducing the activity of these enzymes .
Biochemical Pathways
It is known that the compound’s antibacterial action disrupts the normal functioning of bacterial cells, leading to the inhibition of biofilm formation . Its inhibitory effect on cholinesterase enzymes suggests that it may affect the cholinergic system, which plays a crucial role in memory and cognition .
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties may influence the compound’s bioavailability and therapeutic effect.
Result of Action
The compound’s antibacterial action results in the inhibition of bacterial biofilm growth, making it a potential therapeutic agent for bacterial infections . Its inhibitory effect on cholinesterase enzymes suggests potential therapeutic effects for Alzheimer’s disease .
Orientations Futures
The future directions for the study of this compound could involve further exploration of its potential therapeutic applications. Given the known properties of sulfonamides, it could be studied for its potential as an antibacterial, antifungal, anti-inflammatory, or anti-protozoal agent . Additionally, given its potential role as a carbonic anhydrase inhibitor, it could be further studied for its potential in the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(17-8-18-16)19-11-3-4-12-13(7-11)21-6-5-20-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZPPVOPZQUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5610949.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610977.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5610989.png)

![3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5611006.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5611016.png)
![7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611023.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)